6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
Description
Properties
IUPAC Name |
6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGNIXGOYARFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338949-36-3 | |
| Record name | 5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline typically involves the reaction of 2,3-dichloropyrazine with piperidylmethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 120°C) under a nitrogen atmosphere for several hours. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
The synthesis typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Key Intermediates : Utilizing hydrazinoquinoxalines as precursors.
- Reactions : Employing reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
- Crystallization : The compound can be crystallized from solutions like ethyl acetate to obtain pure samples for characterization.
Antitumor Activity
Preliminary studies indicate that 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline exhibits promising antitumor properties. It has been evaluated alongside derivatives like Tetrazanbigen (TNBG), which is noted for its non-cytotoxic effects and significant in vitro and in vivo anti-tumor activity. The compound's interaction with various biological targets is crucial for optimizing its therapeutic potential.
Antimicrobial Activity
Research has shown that derivatives of quinoxaline compounds exhibit antimicrobial properties. For instance, some synthesized derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria . The incorporation of specific substituents into the quinoxaline moiety has been linked to enhanced antimicrobial activity.
Antiviral Potential
Certain derivatives related to quinoxaline structures have shown antiviral effects against viruses such as HSV-1 and cytomegalovirus. The action mechanisms involve inhibiting viral replication in tissue cultures . This highlights the potential of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline in developing antiviral agents.
Case Study 1: Antitumor Evaluation
In a study focused on evaluating the antitumor efficacy of various quinoxaline derivatives including 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline:
- Method : Compounds were tested against multiple tumor cell lines.
- Findings : Certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin while remaining non-cytotoxic to normal cells .
Case Study 2: Antimicrobial Screening
Another study investigated the antimicrobial properties of synthesized quinoxaline derivatives:
- Method : Compounds were screened against a range of microbial strains.
- Results : Some derivatives displayed significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating their potential as future antibacterial agents .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| Quinoxaline | Fused ring system | Lacks additional saturation | Moderate antimicrobial |
| Tetrahydroquinoxaline | Reduced form | Contains fewer hydrogen atoms | Limited antitumor activity |
| Pyridoquinoxaline | Variations in substitution patterns | Different biological profiles | Variable activity |
| 6,6a,7,8,9,10-Hexahydro... | Bicyclic nitrogen heterocycle | Enhanced saturation; potential for diverse activities | Promising antitumor & antiviral |
Mechanism of Action
The mechanism of action of 6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Pyrazino[1,2-a][1,8]naphthyridines
- Structure : Replaces the pyridine ring with pyrazine, creating a tricyclic amine system.
- Pharmacology : Acts as a selective 5-HT2C receptor agonist. The (R)-4-(3,3,3-trifluoropropyl) derivative (EC50 = 3.3 nM for 5-HT2C) shows superior selectivity over 5-HT2A/2B receptors (>100-fold), making it a lead candidate for CNS disorders like obesity and schizophrenia .
- Key Difference : The pyrazine ring enhances hydrogen-bonding interactions with the 5-HT2C receptor’s transmembrane domain, which the pyrido analog may lack due to its reduced electron density .
Tetrazanbigen (TNBG) Derivatives
- Structure: Combines quinoxaline and tetrahydroisoquinoline with five fused rings.
- Pharmacology: Exhibits non-cytotoxic antitumor activity via PPARγ upregulation. Structural simplification by removing benzene rings (e.g., the title compound in ) reduces molecular weight (MW ~350 vs. TNBG’s ~450) and rigidity, improving water solubility and tumor penetration .
Hexahydropyrido[2,3-f]quinoxaline Antibacterial Agents
- Structure: Features a pyrido[2,3-f]quinoxaline core with a carboxylic acid substituent.
- Pharmacology: Compounds like 10-Cyclopropyl-5-fluoro-4-methyl-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid show potent activity against E. coli (MIC = 0.5 µg/mL) and S. aureus (MIC = 1 µg/mL). The carboxylic acid group enhances bacterial membrane penetration .
- Key Difference: The pyrido[1,2-a]quinoxaline derivatives lack the 2,7-dioxo group, which is critical for antibacterial potency in this series .
Indolo[1,2-a]quinoxalines
- Structure : Substitutes pyridine with indole, increasing aromatic surface area.
- Pharmacology : Demonstrates cytotoxicity against cancer cells (e.g., IC50 = 8.2 µM against MCF-7). The indole ring facilitates π-π stacking with DNA or kinase targets, a feature absent in pyrido analogs .
Structural and Pharmacological Data Table
Biological Activity
6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- CAS Number : 338949-36-3
Biological Activity Overview
Preliminary studies indicate that 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline exhibits various biological activities including:
- Anticancer Activity : It may inhibit cancer cell growth by interfering with DNA replication and inducing apoptosis.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
The biological effects of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline are attributed to its ability to interact with specific receptors and enzymes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It can modulate neurotransmitter receptors which may contribute to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study investigated the effects of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis rates.
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 80 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 70 |
Case Study 2: Neuroprotective Effects
In a neurotoxicity model using SH-SY5Y neuroblastoma cells exposed to oxidative stressors (H2O2), treatment with the compound significantly reduced cell death and oxidative damage markers.
| Treatment Group | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 10 |
| H2O2 | 30 | 50 |
| Compound + H2O2 | 70 | 25 |
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Antitumor Mechanisms : Studies suggest that the compound can disrupt the cell cycle in cancer cells.
- Neuroprotective Mechanisms : It protects against glutamate-induced excitotoxicity.
- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive bacteria.
Q & A
Q. What are the most efficient synthetic routes for 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline and its derivatives?
- Methodological Answer : Common approaches include acid-catalyzed condensation of 3-formylchromones with aminophenylpyrroles, achieving yields up to 86% using AcOH . Multicomponent reactions (MCRs) under sonochemical conditions with Amberlyst-15 catalysis are effective for related indoloquinoxalines, avoiding solvents and enabling mild reaction conditions (yields ~86%) . Nano-catalysts like SnO2@MWCNTs optimize dihydropyrrolo[1,2-a]quinoxaline synthesis via parameter screening (e.g., catalyst loading, solvent), yielding 86–98% . Green methods, such as I2-catalyzed C–H cross-dehydrogenative coupling, offer eco-friendly alternatives .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm regiochemistry and substituent effects (e.g., δ 7.3–7.4 ppm for aromatic protons) . IR spectroscopy identifies functional groups (e.g., 1658 cm⁻¹ for C=O stretches) . X-ray crystallography resolves absolute configurations and hydrogen-bonding networks, as demonstrated for related tetrahydroisoquinoline derivatives (e.g., C15H18N4O, orthorhombic Pbca system) . DFT calculations complement experimental data to predict electronic properties and stability .
Q. What in vitro models are used to evaluate the biological activity of quinoxaline derivatives?
- Methodological Answer : Antibacterial assays against E. coli and S. aureus involve reductive lactamization of intermediates like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, followed by MIC determination . Cytotoxicity screening uses MTT assays on cancer cell lines (e.g., leukemia, breast cancer) with indoloquinoxaline carbamates, where substituent position (e.g., C-6 aryl groups) significantly impacts potency .
Advanced Research Questions
Q. What strategies resolve enantiomerization barriers in quinoxaline-based atropisomers?
- Methodological Answer : Dynamic NMR at elevated temperatures (+120°C) detects exchange processes in dihydro-pyrimidoquinoxaline N-oxides, though barriers >80 kJ/mol may require theoretical modeling (e.g., DFT) to quantify activation energies . Chiral separation via HPLC with polysaccharide columns is critical for isolating enantiomers, while substituent effects (e.g., electron-withdrawing groups) increase enantiomerization barriers .
Q. How do structural modifications in the heterocyclic ring system influence antitumor activity?
- Methodological Answer : SAR studies show that reducing molecular rigidity (e.g., removing benzene rings) improves water solubility and antitumor efficacy, as seen in tetrazanbigen (TNBG) derivatives . Introducing electron-deficient substituents (e.g., fluorine at C-5/C-8) enhances antibacterial activity by altering electron distribution and target binding . Comparative studies of pyrrolo-, indolo-, and imidazoquinoxalines highlight the role of π-π stacking and H-bonding in kinase inhibition (e.g., CK2) .
Q. What catalytic mechanisms underpin high-yield synthesis of quinoxaline derivatives?
- Methodological Answer : Nano-catalysts like SnO2@MWCNTs facilitate C–N bond formation via Lewis acid-base interactions, with recyclability demonstrated over 5 cycles without yield loss . Ionic liquid catalysts (e.g., [PPy]HSO4•nano-SiO2) enhance reactivity in aqueous media by stabilizing transition states, achieving 98% yields for pyrroloquinoxalines . N-Oxoammonium salts (e.g., TEMPO+PF6−) promote oxidative cyclization via radical intermediates, enabling access to indoloquinoxalines .
Notes
- Avoid commercial sources (e.g., Sigma-Aldrich) unless explicitly related to synthesis protocols .
- Contradictions in synthesis yields (e.g., 86% vs. 98%) reflect substrate-specific optimization requirements .
- Structural analogs (e.g., pyrrolo/indoloquinoxalines) provide mechanistic insights but require validation for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
